molecular formula C21H28N2O6S B5082244 2-(3,4-dimethoxy-N-(4-methylphenyl)sulfonylanilino)-N-(3-methoxypropyl)acetamide

2-(3,4-dimethoxy-N-(4-methylphenyl)sulfonylanilino)-N-(3-methoxypropyl)acetamide

Cat. No.: B5082244
M. Wt: 436.5 g/mol
InChI Key: SATDSWZTQVQSJR-UHFFFAOYSA-N
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Description

2-(3,4-dimethoxy-N-(4-methylphenyl)sulfonylanilino)-N-(3-methoxypropyl)acetamide is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The compound’s structure features a sulfonamide group, which is crucial for its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxy-N-(4-methylphenyl)sulfonylanilino)-N-(3-methoxypropyl)acetamide typically involves the following steps:

    Formation of the sulfonamide group: This can be achieved by reacting 3,4-dimethoxyaniline with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Acylation: The resulting sulfonamide is then acylated with 3-methoxypropylamine and acetic anhydride to form the final product.

Industrial Production Methods

Industrial production methods for such compounds often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dimethoxy-N-(4-methylphenyl)sulfonylanilino)-N-(3-methoxypropyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as halogens or nitro groups under acidic or basic conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated or nitrated aromatic compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in treating bacterial infections and inflammatory diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxy-N-(4-methylphenyl)sulfonylanilino)-N-(3-methoxypropyl)acetamide involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes involved in bacterial cell wall synthesis or inflammatory pathways.

    Pathways Involved: Inhibition of enzyme activity, leading to the disruption of bacterial cell wall synthesis or reduction of inflammation.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with antimicrobial properties.

    Sulfamethoxazole: A sulfonamide used in combination with trimethoprim for treating bacterial infections.

    Sulfadiazine: Another sulfonamide with broad-spectrum antimicrobial activity.

Uniqueness

2-(3,4-dimethoxy-N-(4-methylphenyl)sulfonylanilino)-N-(3-methoxypropyl)acetamide is unique due to its specific structural features, such as the presence of methoxy groups and the 4-methylphenylsulfonyl moiety, which may confer distinct biological activities compared to other sulfonamides.

Properties

IUPAC Name

2-(3,4-dimethoxy-N-(4-methylphenyl)sulfonylanilino)-N-(3-methoxypropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O6S/c1-16-6-9-18(10-7-16)30(25,26)23(15-21(24)22-12-5-13-27-2)17-8-11-19(28-3)20(14-17)29-4/h6-11,14H,5,12-13,15H2,1-4H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SATDSWZTQVQSJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCCCOC)C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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